Maprotiline Mesylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

A bridged-ring tetracyclic antidepressant that is both mechanistically and functionally similar to the tricyclic antidepressants, including side effects associated with its use.

Applications De Recherche Scientifique

Antidepressant Efficacy in Various Conditions

- Psychiatric Symptom Management : Maprotiline Mesylate, a tetracyclic antidepressant, has shown effectiveness in treating psychiatric symptoms such as acute depression, especially in patients with altered consciousness due to multiple injuries. In a study, intravenous administration of Maprotiline Mesylate resulted in significant improvement in both depressive states and clouding of consciousness (Brock‐Utne, Goodwin, & Hicks, 1979).

- Pain Management and Antidepressant Effects : Maprotiline has been studied for its efficacy in chronic pain treatment, potentially linked to its antidepressant properties. A significant reduction in pain syndrome was observed in patients treated with Maprotiline, supporting its role in treating pain related to depression (Lindsay & Olsen, 1985).

Anti-inflammatory Properties

- Inhibition of Inflammatory Mediators : Research indicates that Maprotiline can significantly decrease the expression of inflammatory mediators like COX2 and iNOS in both in vitro and in vivo models. This suggests its potential use in reducing inflammation, as observed in conditions like lipopolysaccharide-stimulated U937 macrophages and carrageenan-induced paw edema in rats (Rafiee, Hajhashemi, & Haghjooy Javanmard, 2019).

Effects on Cellular and Molecular Functions

- Apoptosis and Cellular Pathways : Maprotiline has been found to induce apoptosis in Neuro-2a cells through the activation of pathways involving JNK and caspase-3, and the inactivation of ERK. This indicates a potential role in understanding cell death mechanisms and could have implications for the treatment of certain diseases (Jan et al., 2013).

Repurposing in Cancer Therapy

- Potential in Treating Hepatocellular Carcinoma (HCC) : A recent study highlighted the potential of Maprotiline in treating HCC. It was found to suppress cholesterol biosynthesis and inhibit HCC cell proliferation and metastasis. This effect was mediated through the ERK-SREBP2 signaling pathway, identifying Maprotiline as a promising candidate for repurposing in HCC treatment (Zheng et al., 2021).

Impact on Cardiac Functions

- Cardiac HERG Potassium Channel Antagonism : Maprotiline has been identified as an antagonist of cardiac hERG potassium channels. This action could explain some reports of proarrhythmia associated with Maprotiline use. The study recommends monitoring patients with risk factors for acquired long QT syndrome when using Maprotiline (Kiesecker et al., 2006).

Propriétés

Numéro CAS |

58902-67-3 |

|---|---|

Nom du produit |

Maprotiline Mesylate |

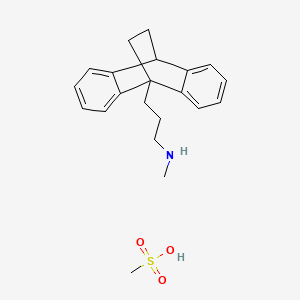

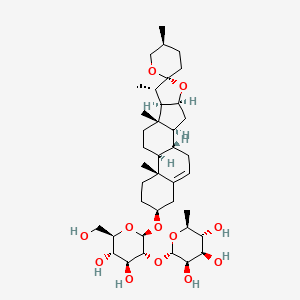

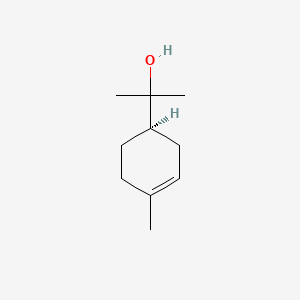

Formule moléculaire |

C21H27NO3S |

Poids moléculaire |

373.5 g/mol |

Nom IUPAC |

methanesulfonic acid;N-methyl-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propan-1-amine |

InChI |

InChI=1S/C20H23N.CH4O3S/c1-21-14-6-12-20-13-11-15(16-7-2-4-9-18(16)20)17-8-3-5-10-19(17)20;1-5(2,3)4/h2-5,7-10,15,21H,6,11-14H2,1H3;1H3,(H,2,3,4) |

Clé InChI |

IUOFVKUAHKGVIO-UHFFFAOYSA-N |

SMILES |

CNCCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24.CS(=O)(=O)O |

SMILES canonique |

CNCCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24.CS(=O)(=O)O |

Autres numéros CAS |

58902-67-3 |

Pictogrammes |

Irritant; Environmental Hazard |

Numéros CAS associés |

10262-69-8 (Parent) |

Synonymes |

Ba-34,276 Ba34,276 Deprilept Dibencycladine Hydrochloride, Maprotiline Ludiomil Maprolu Maprotilin Maprotilin Holsten Maprotilin neuraxpharm Maprotilin ratiopharm Maprotilin TEVA maprotilin von ct Maprotilin-neuraxpharm Maprotilin-ratiopharm Maprotilin-TEVA Maprotiline Maprotiline Hydrochloride Maprotiline Mesylate Mesylate, Maprotiline Mirpan N-Methyl-9,10-ethanoanthracene-9(10H)-propylamine Novo Maprotiline Novo-Maprotiline Psymion |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2r,4s)-2-[(r)-Benzylcarbamoyl-phenylacetyl-methyl]-5,5-dimethyl-thiazolidine-4-carboxylic acid](/img/structure/B1204080.png)

![9-Methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-ol](/img/structure/B1204081.png)